molecular formula C23H23FO5 B11154357 ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154357
M. Wt: 398.4 g/mol
InChI Key: SQHNKCPPRZUNGS-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin derivative family, characterized by a 2H-chromen-2-one core substituted with a 2-fluorobenzyloxy group at position 7, methyl groups at positions 4 and 8, and an ethyl propanoate side chain at position 2.

Properties

Molecular Formula

C23H23FO5

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 3-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H23FO5/c1-4-27-21(25)12-10-18-14(2)17-9-11-20(15(3)22(17)29-23(18)26)28-13-16-7-5-6-8-19(16)24/h5-9,11H,4,10,12-13H2,1-3H3

InChI Key

SQHNKCPPRZUNGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3F)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction. This involves reacting the chromen-2-one derivative with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Key structural analogs differ primarily in the benzyloxy substituent at position 7 of the coumarin core. These variations significantly impact electronic, steric, and solubility profiles:

Substituent Effects and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target (2-fluorobenzyl) C₂₄H₂₅FO₅ ~412.4 Electron-withdrawing F; moderate polarity
Ethyl 3-{7-[(3-methoxybenzyl)oxy]...* C₂₄H₂₆O₆ 410.5 Electron-donating OCH₃; increased polarity
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]...† C₂₈H₃₄O₅ ~450.6 Bulky tert-butyl; high lipophilicity
Ethyl 3-(7-hydroxy-4,8-dimethyl...)‡ C₁₇H₁₈O₅ 302.3 Hydroxyl group; high hydrophilicity

*From ; †From ; ‡Parent compound from .

Key Observations:

The 3-methoxybenzyl analog (C₂₄H₂₆O₆) donates electrons via resonance, increasing electron density on the coumarin ring, which may alter reactivity or π-π stacking .

Steric and Lipophilicity Differences :

  • The 4-tert-butylbenzyl substituent (C₂₈H₃₄O₅) introduces significant steric bulk, likely reducing membrane permeability but increasing affinity for hydrophobic binding pockets .
  • The hydroxyl -containing parent compound (C₁₇H₁₈O₅) exhibits higher hydrophilicity, favoring aqueous solubility but limiting passive diffusion across lipid membranes .

Metabolic and Pharmacokinetic Implications :

  • Fluorinated compounds (e.g., target) often exhibit enhanced metabolic stability due to resistance to oxidative degradation.
  • Methoxy groups may undergo demethylation, while bulky tert-butyl groups resist metabolic modification .

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